molecular formula C20H28ClNO3 B2627594 1-(4-chlorophenyl)-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)cyclopentane-1-carboxamide CAS No. 2319834-14-3

1-(4-chlorophenyl)-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)cyclopentane-1-carboxamide

Cat. No.: B2627594
CAS No.: 2319834-14-3
M. Wt: 365.9
InChI Key: HHWZBGCXRDNXJT-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)cyclopentane-1-carboxamide is a synthetic organic compound characterized by its complex structure, which includes a chlorinated phenyl ring, a cyclopentane carboxamide group, and a hydroxyethoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorophenyl)-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)cyclopentane-1-carboxamide typically involves multiple steps:

    Formation of the Chlorophenyl Intermediate: The process begins with the chlorination of a phenyl ring to introduce the chlorine atom at the para position.

    Cyclopentane Carboxamide Formation: The chlorophenyl intermediate is then reacted with cyclopentanecarboxylic acid to form the cyclopentane carboxamide structure.

    Hydroxyethoxy Substitution:

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(4-chlorophenyl)-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)cyclopentane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethoxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as sodium methoxide or ammonia.

Major Products:

    Oxidation: Ketones or aldehydes.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: Used in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism by which 1-(4-chlorophenyl)-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)cyclopentane-1-carboxamide exerts its effects involves its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

    1-(4-chlorophenyl)-N-methylcyclopentane-1-carboxamide: Lacks the hydroxyethoxy group.

    1-(4-bromophenyl)-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)cyclopentane-1-carboxamide: Bromine instead of chlorine.

    1-(4-chlorophenyl)-N-((1-(2-methoxyethoxy)cyclopentyl)methyl)cyclopentane-1-carboxamide: Methoxyethoxy instead of hydroxyethoxy.

Uniqueness: 1-(4-chlorophenyl)-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)cyclopentane-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1-(4-chlorophenyl)-N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]cyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28ClNO3/c21-17-7-5-16(6-8-17)20(11-3-4-12-20)18(24)22-15-19(25-14-13-23)9-1-2-10-19/h5-8,23H,1-4,9-15H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHWZBGCXRDNXJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNC(=O)C2(CCCC2)C3=CC=C(C=C3)Cl)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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